Cas no 1798028-59-7 (N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-2,5-dimethylfuran-3-carboxamide)

N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-2,5-dimethylfuran-3-carboxamide structure
1798028-59-7 structure
商品名:N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-2,5-dimethylfuran-3-carboxamide
CAS番号:1798028-59-7
MF:C16H18F3N3O2
メガワット:341.328234195709
CID:6520515
PubChem ID:71807732

N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-2,5-dimethylfuran-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-2,5-dimethylfuran-3-carboxamide
    • N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,5-dimethylfuran-3-carboxamide
    • N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
    • 1798028-59-7
    • N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide
    • F6439-3484
    • AKOS024562223
    • インチ: 1S/C16H18F3N3O2/c1-9-7-12(10(2)24-9)15(23)20-5-6-22-13(11-3-4-11)8-14(21-22)16(17,18)19/h7-8,11H,3-6H2,1-2H3,(H,20,23)
    • InChIKey: CIGYLHOSTYTJHL-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C2CC2)N(CCNC(C2C=C(C)OC=2C)=O)N=1)(F)F

計算された属性

  • せいみつぶんしりょう: 341.13511131g/mol
  • どういたいしつりょう: 341.13511131g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 470
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 60.1Ų

N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-2,5-dimethylfuran-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6439-3484-10mg
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,5-dimethylfuran-3-carboxamide
1798028-59-7
10mg
$118.5 2023-09-09
Life Chemicals
F6439-3484-30mg
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,5-dimethylfuran-3-carboxamide
1798028-59-7
30mg
$178.5 2023-09-09
Life Chemicals
F6439-3484-5μmol
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,5-dimethylfuran-3-carboxamide
1798028-59-7
5μmol
$94.5 2023-09-09
Life Chemicals
F6439-3484-2mg
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,5-dimethylfuran-3-carboxamide
1798028-59-7
2mg
$88.5 2023-09-09
Life Chemicals
F6439-3484-4mg
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,5-dimethylfuran-3-carboxamide
1798028-59-7
4mg
$99.0 2023-09-09
Life Chemicals
F6439-3484-50mg
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,5-dimethylfuran-3-carboxamide
1798028-59-7
50mg
$240.0 2023-09-09
Life Chemicals
F6439-3484-25mg
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,5-dimethylfuran-3-carboxamide
1798028-59-7
25mg
$163.5 2023-09-09
Life Chemicals
F6439-3484-10μmol
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,5-dimethylfuran-3-carboxamide
1798028-59-7
10μmol
$103.5 2023-09-09
Life Chemicals
F6439-3484-15mg
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,5-dimethylfuran-3-carboxamide
1798028-59-7
15mg
$133.5 2023-09-09
Life Chemicals
F6439-3484-40mg
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,5-dimethylfuran-3-carboxamide
1798028-59-7
40mg
$210.0 2023-09-09

N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-2,5-dimethylfuran-3-carboxamide 関連文献

N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-2,5-dimethylfuran-3-carboxamideに関する追加情報

Introduction to N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-2,5-dimethylfuran-3-carboxamide (CAS No. 1798028-59-7)

N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-2,5-dimethylfuran-3-carboxamide (CAS No. 1798028-59-7) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, represents a fascinating blend of heterocyclic chemistry and functional group engineering, making it a subject of intense research interest.

The molecular framework of this compound features a pyrazole core, which is a well-known pharmacophore in drug discovery due to its ability to interact with biological targets in diverse ways. The pyrazole ring is further substituted with a cyclopropyl group and a trifluoromethyl group, both of which are strategically positioned to enhance the compound's pharmacokinetic properties and binding affinity. The presence of these substituents not only influences the electronic and steric properties of the molecule but also contributes to its unique chemical reactivity.

The amide functional group at the terminal end of the molecule, specifically linked to a 2,5-dimethylfuran moiety, adds another layer of complexity. This structural motif is often employed in medicinal chemistry to modulate metabolic stability and improve solubility profiles. The combination of these features makes N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-2,5-dimethylfuran-3-carboxamide a promising candidate for further exploration in the development of novel therapeutic agents.

In recent years, there has been a growing emphasis on the development of small molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The pyrazole scaffold, in particular, has been extensively studied for its potential in these areas due to its ability to interact with enzymes and receptors involved in disease pathogenesis. The specific substitutions on the pyrazole ring in this compound are designed to optimize its interaction with target proteins while minimizing off-target effects.

The trifluoromethyl group is a key feature that enhances the metabolic stability of the molecule. This substituent is known to improve binding affinity by increasing lipophilicity and reducing susceptibility to oxidative degradation. Additionally, the cyclopropyl group introduces steric hindrance, which can be crucial for achieving high selectivity in binding interactions. These structural elements collectively contribute to the compound's potential as a lead molecule for drug development.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. By leveraging techniques such as molecular docking and virtual screening, scientists can identify promising candidates for further experimental validation. N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-2,5-dimethylfuran-3-carboxamide has been subjected to such computational studies, which have revealed potential binding interactions with several key targets relevant to human health.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthetic route involves careful manipulation of reaction conditions to ensure high yield and purity. Key steps include the introduction of the pyrazole core, followed by functionalization with the cyclopropyl and trifluoromethyl groups. The final step involves coupling the amide group to the 2,5-dimethylfuran moiety. Each step has been optimized to minimize side reactions and maximize efficiency.

In terms of pharmacological activity, preliminary studies have suggested that N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-2,5-dimethylfuran-3-carboxamide exhibits promising properties as an inhibitor of certain enzymes implicated in inflammatory responses. The compound's ability to modulate these pathways makes it a potential candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders. Further preclinical studies are underway to fully elucidate its therapeutic potential.

The impact of fluorine atoms on drug design cannot be overstated. The introduction of fluorine into organic molecules often leads to enhanced binding affinity and improved pharmacokinetic properties. In this compound, the trifluoromethyl group plays a critical role in these aspects by influencing both electronic and steric interactions with biological targets. This underscores the importance of fluorine chemistry in modern drug development.

The 2,5-dimethylfuran moiety is another interesting feature that contributes to the compound's overall properties. This structural unit not only adds complexity but also influences solubility and metabolic stability. By carefully selecting this moiety, chemists can fine-tune the physicochemical properties of the molecule to enhance its suitability for therapeutic use.

Ongoing research in medicinal chemistry continues to uncover new ways in which structural modifications can enhance drug efficacy and safety. N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-2,5-dimethylfuran-3-carboxamide exemplifies how strategic design can lead to novel compounds with significant therapeutic potential. As research progresses, it is expected that more compounds like this will emerge from academic and industrial laboratories.

The future prospects for this compound are bright, with several ongoing projects aimed at exploring its full potential in drug development. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating laboratory findings into clinical applications. The interdisciplinary nature of modern drug discovery ensures that compounds like N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yethylethyl}-2,5-dimethylfuran--carboxamide are rapidly moving towards clinical trials and eventual market approval.

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